molecular formula C6H11ClN2O B6610429 4-aminooxane-2-carbonitrile hydrochloride CAS No. 2758006-59-4

4-aminooxane-2-carbonitrile hydrochloride

Cat. No. B6610429
M. Wt: 162.62 g/mol
InChI Key: BZKJADUOHVHENS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Aminooxane-2-carbonitrile hydrochloride (AOCN-HCl) is an organic compound that is used extensively in the field of chemistry and biochemistry. It is a colorless solid with a molecular weight of 181.6 g/mol and a melting point of 174-176°C. AOCN-HCl is a white crystalline solid that is soluble in water, methanol, and ethanol. It is a versatile compound with a wide range of applications in the laboratory, including synthesis of pharmaceuticals, organic compounds, and new materials.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4-aminooxane-2-carbonitrile hydrochloride involves the reaction of 2-cyanooxirane with ammonia followed by hydrolysis and acidification to obtain the final product.

Starting Materials
2-cyanooxirane, Ammonia, Hydrochloric acid, Wate

Reaction
Add ammonia to 2-cyanooxirane in a solvent such as ethanol or water to obtain 4-aminooxane-2-carbonitrile., Hydrolyze the nitrile group in 4-aminooxane-2-carbonitrile using an acid such as hydrochloric acid to obtain 4-aminooxane-2-carboxylic acid., Acidify the 4-aminooxane-2-carboxylic acid with hydrochloric acid to obtain 4-aminooxane-2-carbonitrile hydrochloride.

Scientific Research Applications

4-aminooxane-2-carbonitrile hydrochloride is widely used in the field of scientific research. It is used as a starting material in the synthesis of various organic compounds, including pharmaceuticals, dyes, and fragrances. It is also used in the synthesis of polymers, such as polyurethanes, and in the production of catalysts. Furthermore, 4-aminooxane-2-carbonitrile hydrochloride is used in the synthesis of various inorganic compounds, such as metal complexes, and in the synthesis of proteins, peptides, and other biomolecules.

Mechanism Of Action

The mechanism of action of 4-aminooxane-2-carbonitrile hydrochloride is not well understood. However, it is believed that the compound acts as a proton donor, donating a proton to the substrate. This protonation leads to the formation of a new chemical bond, which can then be used in the synthesis of various organic compounds.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-aminooxane-2-carbonitrile hydrochloride are not well understood. However, it is believed that the compound may have some effects on the metabolism of certain proteins and peptides. In addition, 4-aminooxane-2-carbonitrile hydrochloride may have some effects on the activity of certain enzymes, as well as on the transport of certain molecules across cell membranes.

Advantages And Limitations For Lab Experiments

4-aminooxane-2-carbonitrile hydrochloride is a versatile compound that has a wide range of applications in the laboratory. It is relatively stable and has a low toxicity, making it safe to use in the laboratory. In addition, 4-aminooxane-2-carbonitrile hydrochloride is relatively inexpensive and readily available. However, the compound is sensitive to air and light, and must be stored in a cool, dry place.

Future Directions

The potential applications of 4-aminooxane-2-carbonitrile hydrochloride are vast, and there are many possible directions for future research. These include further investigation into the biochemical and physiological effects of the compound, as well as the development of new methods for its synthesis. Additionally, further research into the mechanisms of action of 4-aminooxane-2-carbonitrile hydrochloride could lead to the development of new compounds with novel properties. Furthermore, the compound could be used in the synthesis of new materials, such as polymers and catalysts, and could be used in the development of new pharmaceuticals.

properties

IUPAC Name

4-aminooxane-2-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.ClH/c7-4-6-3-5(8)1-2-9-6;/h5-6H,1-3,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKJADUOHVHENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CC1N)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminooxane-2-carbonitrile hydrochloride

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